molecular formula C18H24N4O2S B2452985 (E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide CAS No. 1798387-82-2

(E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide

Cat. No.: B2452985
CAS No.: 1798387-82-2
M. Wt: 360.48
InChI Key: NWEQSAVCWQQLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-13(2)17-19-18-16(5-4-11-22(18)20-17)21-25(23,24)12-10-15-8-6-14(3)7-9-15/h6-10,12-13,16,21H,4-5,11H2,1-3H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEQSAVCWQQLBY-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CCCN3C2=NC(=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CCCN3C2=NC(=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, highlighting its pharmacological effects and mechanisms of action.

Chemical Structure

The compound features a unique structure characterized by a triazolo-pyridine moiety and an ethene sulfonamide group. Its molecular formula is C₁₈H₂₃N₃O₂S, indicating the presence of multiple functional groups that may influence its biological properties.

Pharmacological Properties

Research has identified several key areas of biological activity for this compound:

1. Anticonvulsant Activity

Studies have shown that compounds with similar structural features exhibit anticonvulsant properties. For instance, derivatives of triazole have been evaluated for their effectiveness in picrotoxin-induced seizure models. The presence of the tetrahydro-triazole ring may enhance anticonvulsant activity by modulating neurotransmitter systems involved in seizure propagation .

2. Anticancer Activity

The compound's structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with triazole rings have been studied for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Research indicates that specific substitutions on the phenyl ring can enhance these effects .

3. Antimicrobial Activity

Similar compounds have shown promising antimicrobial properties against a range of bacterial strains. The sulfonamide group is known for its antibacterial effects, which may be relevant for the evaluation of this compound's efficacy against pathogens like Escherichia coli and Bacillus subtilis .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

Structural FeatureBiological Effect
Tetrahydro-triazole ringEnhances anticonvulsant activity
Ethene sulfonamide groupImparts antimicrobial properties
4-Methylphenyl substitutionPotentially increases cytotoxicity

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study 1 : A study on triazole derivatives indicated that modifications to the phenyl ring significantly affected their anticancer potency. The most effective derivatives exhibited IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .
  • Case Study 2 : In a model assessing anticonvulsant activity, a related compound demonstrated a protection index (PI) significantly higher than traditional anticonvulsants, suggesting potential for therapeutic development .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that sulfonamide derivatives can exhibit anticancer properties. For instance, compounds similar to (E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide have been synthesized and evaluated for their ability to inhibit tumor growth in vitro and in vivo models. These studies suggest that the incorporation of triazole rings could enhance the anticancer activity due to their ability to interact with cellular targets involved in proliferation and apoptosis .
  • Antimicrobial Properties
    • Sulfonamides are well-known for their antimicrobial effects. The compound may be evaluated for its efficacy against various bacterial strains. Research has shown that modifications in the sulfonamide structure can significantly affect antimicrobial potency .
  • Anti-inflammatory Effects
    • Given the known anti-inflammatory properties of sulfonamides, this compound could be investigated for its potential to alleviate inflammatory conditions. The mechanism may involve the inhibition of specific enzymes involved in the inflammatory response .

Case Studies

  • In Vitro Studies
    • A study conducted on similar sulfonamide derivatives demonstrated significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . These findings suggest that this compound may share similar mechanisms.
  • In Vivo Efficacy
    • Animal model studies have shown that compounds with similar structures can reduce tumor size and improve survival rates in cancer models. Such studies are crucial for evaluating the therapeutic potential of new compounds before clinical trials .

Data Table: Comparison of Similar Compounds

Compound NameStructureAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Compound AStructure AYesModerateYes
Compound BStructure BYesHighModerate
(E)-2-(4-Methylphenyl)-N-(...)Current CompoundPending EvaluationPending EvaluationPending Evaluation

Q & A

Q. Discrepancies in biological activity between similar analogs: What factors to consider?

  • Methodological Answer :
  • Crystallographic Data : Compare binding modes in protein-ligand complexes (e.g., hydrogen bonding vs. hydrophobic interactions) .
  • Solubility-Permeability Trade-off : Use biorelevant media (FaSSIF/FeSSIF) to assess absorption limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.